
2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of an amino group at the 2-position and a 3,4-dichlorophenethyl group at the 5-position of the thiadiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole typically involves the reaction of 3,4-dichlorophenethylamine with thiocarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring.
-
Step 1: Formation of Intermediate
- React 3,4-dichlorophenethylamine with thiocarbohydrazide in a suitable solvent like ethanol or methanol.
- Heat the reaction mixture to reflux for several hours to form the intermediate.
-
Step 2: Cyclization
- Add a dehydrating agent such as POCl3 or SOCl2 to the reaction mixture.
- Continue heating the mixture to promote cyclization and formation of the thiadiazole ring.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The amino group and the dichlorophenethyl group can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol (C2H5OH)
Substitution: Halogenating agents, alkylating agents, acidic or basic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Various substituted thiadiazole derivatives
科学的研究の応用
2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the 3,4-dichlorophenethyl group, resulting in different chemical and biological properties.
5-Phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of the 3,4-dichlorophenethyl group, leading to variations in reactivity and applications.
2-Amino-5-(2-chlorophenethyl)-1,3,4-thiadiazole: Similar structure but with a different substitution pattern on the phenethyl group.
Uniqueness
2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole is unique due to the presence of the 3,4-dichlorophenethyl group, which imparts distinct chemical and biological properties. This substitution pattern can enhance the compound’s reactivity, stability, and potential biological activities compared to other thiadiazole derivatives.
特性
分子式 |
C10H9Cl2N3S |
|---|---|
分子量 |
274.17 g/mol |
IUPAC名 |
5-[2-(3,4-dichlorophenyl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9Cl2N3S/c11-7-3-1-6(5-8(7)12)2-4-9-14-15-10(13)16-9/h1,3,5H,2,4H2,(H2,13,15) |
InChIキー |
ZTKDJAIWWYDIPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCC2=NN=C(S2)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


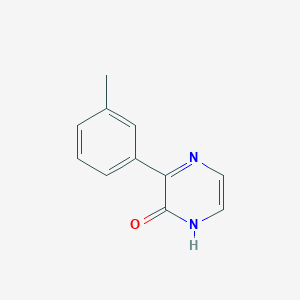
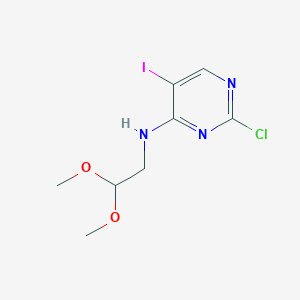
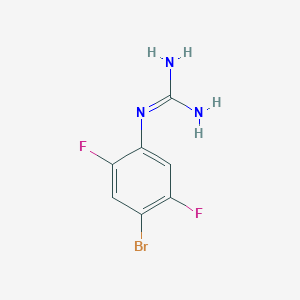
![Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate](/img/structure/B13697061.png)
![Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate](/img/structure/B13697062.png)
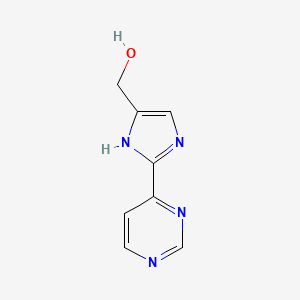
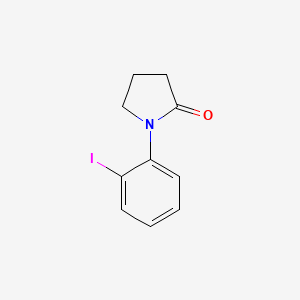
![6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13697078.png)

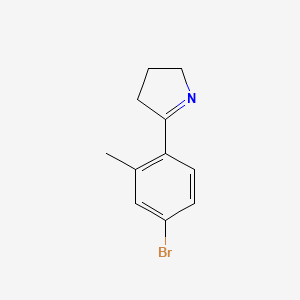
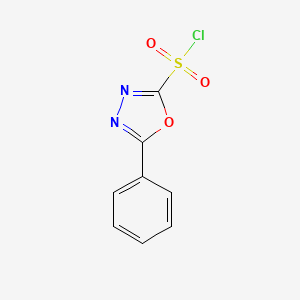
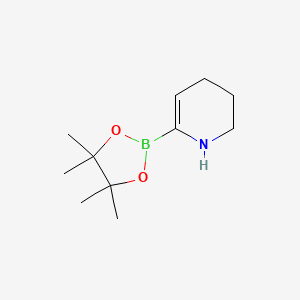

![2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol](/img/structure/B13697123.png)
